Tussilagone

Description

Properties

IUPAC Name |

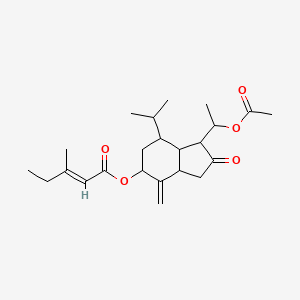

[1-(1-acetyloxyethyl)-4-methylidene-2-oxo-7-propan-2-yl-3,3a,5,6,7,7a-hexahydro-1H-inden-5-yl] (E)-3-methylpent-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O5/c1-8-13(4)9-21(26)28-20-11-17(12(2)3)23-18(14(20)5)10-19(25)22(23)15(6)27-16(7)24/h9,12,15,17-18,20,22-23H,5,8,10-11H2,1-4,6-7H3/b13-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFUPNMDNSQIWBB-UKTHLTGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC(=O)OC1CC(C2C(C1=C)CC(=O)C2C(C)OC(=O)C)C(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C/C(=O)OC1CC(C2C(C1=C)CC(=O)C2C(C)OC(=O)C)C(C)C)/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tussilagone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040953 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

104012-37-5 | |

| Record name | Tussilagone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040953 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

100 - 101 °C | |

| Record name | Tussilagone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040953 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biological Activity

Tussilagone, a compound derived from the flower buds of Tussilago farfara, has garnered significant attention for its diverse biological activities, particularly in cancer research and anti-inflammatory applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is known for its traditional use in herbal medicine, particularly in treating respiratory conditions like asthma and bronchitis. Recent studies have expanded its potential applications to include anti-cancer properties and cardiovascular health, primarily through its anti-inflammatory and antioxidant effects.

The biological activity of this compound can be attributed to several mechanisms:

- Anti-Inflammatory Effects : this compound has been shown to reduce inflammation by inhibiting key inflammatory pathways, including NF-κB and enhancing the expression of Nrf2, a transcription factor that regulates antioxidant responses .

- Induction of Apoptosis : Research indicates that this compound promotes apoptosis (programmed cell death) in cancer cells, particularly in colon cancer models. It does this by downregulating β-catenin and other pro-survival signals .

- Inhibition of Tumorigenesis : In animal studies using azoxymethane (AOM) and dextran sulfate sodium (DSS) to induce colon cancer, this compound significantly reduced tumor incidence and size. Mice treated with this compound exhibited fewer tumors compared to control groups .

- Antiplatelet Activity : this compound inhibits platelet aggregation, which is crucial for cardiovascular health. It affects multiple pathways involved in platelet activation, suggesting a protective role against thrombotic diseases .

1. Colon Cancer Study

A pivotal study investigated the effects of this compound on colitis-associated colon cancer using a mouse model. The findings are summarized in Table 1.

| Parameter | Control Group (AOM/DSS) | This compound 2.5 mg/kg | This compound 5 mg/kg |

|---|---|---|---|

| Total Tumors per Mouse | 26.7 ± 1.7 | 9.7 ± 1.7 | 7.0 ± 1.8 |

| Tumor Load (Sum of Diameters) | High | Moderate | Low |

| Colon Weight/Length Ratio | High | Moderate | Low |

| Apoptosis Rate | Low | Increased | Significantly Increased |

This study demonstrated that this compound significantly decreased both the number and size of tumors while promoting apoptosis in colon tissues .

2. Antiplatelet Activity Study

Another study focused on the antiplatelet effects of this compound. Mice were treated with this compound daily for seven days before undergoing tests for platelet aggregation.

| Treatment Group | Platelet Aggregation (%) |

|---|---|

| Control (Corn Oil) | 100 |

| This compound 10 mg/kg | 61.2 ± 2.3 |

| This compound 20 mg/kg | 44.0 ± 4.5 |

| This compound 40 mg/kg | 24.7 ± 2.3 |

Results indicated a significant reduction in platelet aggregation induced by collagen and thrombin, showcasing this compound's potential as a therapeutic agent for cardiovascular diseases .

Scientific Research Applications

Anti-Inflammatory Effects

Tussilagone has been extensively studied for its anti-inflammatory properties. Research indicates that it inhibits inflammatory responses in various models, suggesting potential therapeutic applications for inflammatory diseases.

Case Study: Sepsis Model

In a cecal ligation and puncture-induced sepsis model, this compound administration significantly reduced mortality and lung injury, highlighting its protective effects against polymicrobial sepsis .

Anti-Cancer Properties

This compound exhibits promising anti-cancer activity, particularly in colorectal cancer models.

Tumorigenesis Reduction

- Colonic Tumor Formation : Studies using an azoxymethane/dextran sulfate sodium (AOM/DSS) mouse model demonstrated that this compound significantly reduced both the incidence and size of colonic tumors. Mice treated with this compound exhibited fewer tumors compared to control groups .

- Mechanistic Insights : The compound inhibits β-catenin-dependent Wnt signaling pathways, which are crucial for cancer cell proliferation. This action contributes to the suppression of tumor growth .

Summary of Findings

| Parameter | Control Group | This compound Treated Group |

|---|---|---|

| Total Tumors per Mouse | 26.7 ± 1.7 | 9.7 ± 1.7 (2.5 mg/kg) |

| Mean Tumor Load | High | Significantly Reduced |

| Colon Length | Shortened | Normal Length |

Metabolic Regulation

This compound shows potential in regulating lipid metabolism and combating metabolic disorders such as non-alcoholic fatty liver disease (NAFLD).

Chemical Reactions Analysis

Anti-Inflammatory Mechanisms

Tussilagone's anti-inflammatory action involves several mechanisms, including the induction of heme oxygenase-1 (HO-1) expression and the suppression of inflammatory mediators .

-

HO-1 Induction: this compound induces HO-1 protein expression in murine macrophages in a dose- and time-dependent manner . This induction occurs at the translational level, as it is not inhibited by actinomycin D, a transcriptional inhibitor, but is blocked by cycloheximide, a translational inhibitor .

-

Suppression of Inflammatory Mediators: this compound inhibits the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2). It also reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages . The αβ-unsaturated carbonyl moiety of this compound can modify Keap1, leading to the translocation of NF-E2-related factor 2 (Nrf2) and expression of HO-1, which exerts a protective effect .

Impact on Signaling Pathways

This compound affects multiple signaling pathways related to inflammation and angiogenesis .

-

NF-κB Inhibition: this compound reduces the activation of mitogen-activated protein kinases and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which are involved in the activation of various inflammatory mediators in activated macrophages .

-

VEGF-VEGFR2 Pathway Inhibition: this compound inhibits angiogenesis by targeting the VEGF-VEGFR2 signaling pathway. It dose-dependently inhibits the expression of p-VEGFR2 and reduces the expression of p-ERK1/2 and p-p38, but does not impact JNK activity or the PI3K/AKT/mTOR signaling pathway .

Effects on Colon Tumorigenesis

Research indicates that this compound can reduce tumorigenesis in colitis-associated colon cancer .

-

Reduction of Inflammation and Proliferation: this compound administration decreases inflammation and proliferation induced by azoxymethane (AOM)/dextran sulfate sodium (DSS) in mice . It also induces apoptosis in colon tissue.

-

Modulation of NF-κB and Nrf2: this compound treatment reduces nuclear NF-κB-positive cells and increases nuclear Nrf2-positive cells in colon tissues . It also reduces cell proliferation, induces apoptosis, and decreases β-catenin expression.

Metabolism of this compound

The metabolism of this compound has been investigated in rat and human liver microsomes .

-

Biotransformation Pathways: this compound's biotransformation involves the hydrolysis of ester bonds at C-14 and hydroxylation in the side chains at C-12, C-5', or C-6' . Cytochrome P450 isoforms (CYPs), particularly CYP3A4, play a significant role in the hydroxylation of this compound in vitro.

-

Metabolic Profile Differences: There are species-related differences in the metabolism of this compound between rat and human liver microsomes. Nine metabolites of this compound have been identified, with one metabolite (M9) detected in both rat and human liver microsomes, while the other eight metabolites were only detected in human liver microsomes .

Pharmacokinetic Characteristics

The pharmacokinetic characteristics of this compound have been studied in rats .

-

LC-MS/MS Method: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of this compound and other compounds in Farfarae Flos extract .

Ten analyzed compounds and three ISs were optimized during multiple reactions monitoring (MRM) . The optimized data are shown in the following table:

| Compound | Parent ion | Daughter ion | Declustering potential (V) | Entrance potential (V) | Collision energy (V) | EXP (V) |

|---|---|---|---|---|---|---|

| This compound | 391.4 | 217.4 | 30 | 4 | 12.5 | 3 |

Comparison with Similar Compounds

Pharmacological Activities :

- Antiplatelet Effects: Tussilagone inhibits collagen-, thrombin-, and ADP-induced platelet aggregation (IC50: 10–40 µM) by suppressing Syk/PLCγ2-PKC/MAPK and PI3K-Akt-GSK3β signaling pathways downstream of GPVI . Notably, it prolongs thrombotic occlusion time in FeCl3-induced arterial thrombosis without increasing bleeding risk .

- Anti-Inflammatory and Antitumor Effects: this compound reduces inflammation in colitis and sepsis models by inhibiting NF-κB activation, downregulating TNF-α, IL-6, COX-2, and iNOS, and activating the Nrf2/HO-1 pathway . It also suppresses colon tumorigenesis in AOM/DSS-induced mice by diminishing inflammatory responses .

- Mucostatic Activity : It inhibits MUC5AC mucin production in airway epithelial cells via IKK/NF-κB signaling .

Pharmacokinetics: this compound exhibits rapid absorption (Tmax: 0.21–0.69 h) but poor oral bioavailability (1.31% in rats) due to low solubility and hepatic metabolism. Its terminal elimination half-life (t1/2) is shorter than phenolic acids and flavonoids from Farfarae Flos .

Structural Analogs

Key Differences :

- This compound vs. ECN : Despite structural similarities, ECN shows 1.9-fold higher AUC and lower clearance (CLp: 0.021 vs. 0.04 L/min/kg) than this compound in rats, suggesting better pharmacokinetic stability .

- This compound vs.

Functional Analogs

2.2.1. Antiplatelet Sesquiterpenoids

Key Differences :

- This compound uniquely targets GPVI signaling without affecting bleeding time, whereas Curcuma sesquiterpenoids inhibit COX-1, which may elevate bleeding risk .

2.2.2. Mucostatic Agents

Key Insight :

this compound’s dual inhibition of NF-κB and mucin production makes it superior for respiratory inflammation compared to Fritillaria alkaloids.

Pharmacokinetic Comparison

| Parameter | This compound | ECN |

|---|---|---|

| Bioavailability | 1.31% (rat, oral) | Not reported |

| CLp (L/min/kg) | 0.04 | 0.021 |

| AUC (µg·h/mL) | 0.3 (5 mg/kg, IV) | 0.57 (5 mg/kg, IV) |

| t1/2 (h) | 1.2–2.5 | 3.0–4.5 |

Data derived from

Preparation Methods

Extraction and Enrichment of Tussilagone

The initial step in this compound preparation involves extracting the compound from Tussilago farfara flower buds. A sequential solvent extraction method is employed to enrich sesquiterpenoids. The crude extract is typically partitioned using solvents of increasing polarity, such as petroleum ether (PE), ethyl acetate (EtAC), and n-butyl alcohol. Studies demonstrate that petroleum ether effectively enriches this compound, capturing 87.3% of the compound compared to ethanol-based extracts . This preferential solubility in non-polar solvents aligns with this compound’s lipophilic nature, characterized by its α,β-unsaturated carbonyl moiety .

Post-extraction, the PE fraction undergoes concentration under reduced pressure to yield a viscous residue. This residue is then subjected to preliminary purification via silica gel column chromatography, eluting with gradients of PE and acetone (e.g., 10:1 to 1:1 v/v) to remove pigments and low-polarity impurities . The enriched fraction is subsequently prepared for high-resolution separation techniques.

Solvent System Optimization for Counter-Current Chromatography

High-speed counter-current chromatography (HSCCC) is the cornerstone of this compound purification due to its high recovery rates and scalability. The critical factor in HSCCC is selecting a biphasic solvent system that balances partition coefficient (K) values for target compounds. A ternary solvent system of n-hexane:methanol:water (5:8:2, v/v/v) has been identified as optimal, providing a K value of 0.98 for this compound . This system ensures adequate solubility and separation efficiency, with the upper phase serving as the stationary phase and the lower phase as the mobile phase.

| Solvent System Composition | K Value (this compound) | Resolution |

|---|---|---|

| n-Hexane:Methanol:Water (5:8:2) | 0.98 | 2.3 |

| n-Hexane:Ethyl Acetate:Methanol:Water (1:5:1:5) | 1.2 | 1.8 |

| PE:Ethyl Acetate:Methanol:Water (5:5:5:5) | 1.5 | 1.5 |

Table 1: Solvent systems evaluated for HSCCC separation of this compound .

Lower K values (0.5–1.0) reduce elution time but may compromise resolution, whereas higher values (>1.5) prolong separation but improve peak differentiation. The chosen ternary system strikes a balance, achieving a resolution of 2.3 between this compound and co-eluting sesquiterpenoids .

High-Speed Counter-Current Chromatography Parameters

Under optimized conditions, HSCCC operates at a flow rate of 3.0 mL/min and a rotation speed of 800 rpm, achieving a stationary phase retention of 73% . The separation process typically completes within 260 minutes, yielding 50–60 mg of this compound per run with a purity exceeding 98% . Key operational parameters include:

-

Column Capacity : 300 mL multilayer coil column.

-

Temperature : Ambient (25°C).

-

Detection : UV monitoring at 254 nm.

Post-HSCCC fractions are analyzed via HPLC to verify purity. A C18 reverse-phase column (4.6 × 250 mm, 5 μm) with a mobile phase of acetonitrile:water (75:25, v/v) at 1.0 mL/min is commonly used, yielding a retention time of 12.3 minutes for this compound .

Final Purification and Structural Validation

Residual impurities in HSCCC-eluted this compound are removed using preparative HPLC. A semi-preparative C18 column (10 × 250 mm, 5 μm) with isocratic elution (acetonitrile:water = 80:20) achieves final purities of 98–99% . Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) confirm the compound’s structure. Key spectral data include:

-

1H NMR (400 MHz, CDCl3) : δ 5.68 (1H, d, J = 10.0 Hz), δ 2.80 (1H, m), δ 1.20 (3H, s) .

-

13C NMR (100 MHz, CDCl3) : δ 207.8 (C=O), δ 170.5 (ester carbonyl), δ 120.3 (olefinic carbons) .

These spectral features align with this compound’s diterpenoid backbone and functional groups .

Scalability and Industrial Considerations

While laboratory-scale HSCCC yields milligrams of this compound, industrial production requires scaling while maintaining efficiency. Continuous extraction systems and automated solvent recycling mechanisms are proposed to enhance throughput. Additionally, integrating microwave-assisted extraction (MAE) prior to HSCCC reduces processing time by 40%, as microwaves disrupt plant cell walls, improving solvent penetration .

Q & A

Q. How to design a preclinical study evaluating this compound’s therapeutic window for sepsis?

- Methodological Answer : Use a cecal ligation and puncture (CLP) murine model. Test doses (0.1–10 mg/kg, i.p.) with mortality and cytokine storm (IL-6, HMGB1) as endpoints. Calculate LD50 and ED50 for safety ratios. Include sham-operated controls and blinded histopathological scoring of lung injury .

Q. What controls are essential when studying this compound’s impact on Wnt/β-catenin signaling?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.